![molecular formula C15H29NO4 B6298897 tert-Butyl 3-{[3-(tert-butoxy)-3-oxopropyl](methyl)amino}propanoate CAS No. 2309171-28-4](/img/structure/B6298897.png)
tert-Butyl 3-{[3-(tert-butoxy)-3-oxopropyl](methyl)amino}propanoate
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Overview
Description
The compound is a derivative of tert-butyl esters, which are widely used in synthetic organic chemistry . It contains a tert-butoxy group, a carbonyl group, and an amino group, suggesting potential reactivity at these sites .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyl esters can generally be synthesized using flow microreactor systems . In a related study, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides were synthesized and polymerized using primary amine initiators .Molecular Structure Analysis
The molecular structure of this compound would likely include a central carbon atom bonded to an amino group, a tert-butoxy group, and a propyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound’s tert-butoxy and amino groups suggest it might be reactive with various chemical species. For instance, tert-butyl propiolate, a related compound, reacts with methimazole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, tert-butyl propiolate, a related compound, is a liquid at room temperature with a boiling point of 52-53 °C and a density of 0.919 g/mL at 25 °C .Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis, particularly in the synthesis of dipeptides .
Mode of Action
It is known that this compound can be used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
It is known that this compound is used in the synthesis of dipeptides , which play a crucial role in various biological processes.
Result of Action
It is known that this compound is used in the synthesis of dipeptides , which are involved in various biological processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[methyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-14(2,3)19-12(17)8-10-16(7)11-9-13(18)20-15(4,5)6/h8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRWAAKRVCOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(C)CCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxopropyl](methyl)amino}propanoate |
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